molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

Cat. No.: B1521613
CAS No.: 1158124-18-5
M. Wt: 236.27 g/mol
InChI Key: OFXRUXUYCIUOAG-QPJJXVBHSA-N
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Description

Structural Characterization of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The name 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile can be systematically deconstructed to understand its molecular architecture. The pyridine core serves as the parent heterocycle, numbered according to International Union of Pure and Applied Chemistry conventions with the nitrogen atom at position 1. The carbonitrile substituent occupies position 3 of the pyridine ring, while the oxy linkage connects a 3-phenylprop-2-en-1-yl group to position 6 of the pyridine nucleus.

The systematic identification reveals three primary structural domains: the pyridine heterocycle, the nitrile functional group, and the cinnamyl ether moiety. This cinnamyl component, derived from 3-phenylprop-2-en-1-ol, introduces an extended conjugated system that significantly influences the compound's electronic properties. The presence of multiple aromatic systems and the electron-withdrawing nitrile group creates a molecule with distinctive electrostatic characteristics suitable for various chemical transformations and biological interactions.

Chemical registry databases classify this compound under multiple categories including heterocyclic compounds, nitriles, and ether derivatives. The structural complexity arises from the combination of these functional groups, each contributing specific chemical and physical properties to the overall molecular behavior. The systematic nomenclature also facilitates accurate identification in chemical databases and enables precise communication regarding synthetic routes and analytical characterization.

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile exhibits several important structural features that influence its chemical behavior and biological activity. The pyridine ring adopts a planar configuration typical of aromatic heterocycles, with bond angles close to 120 degrees reflecting sp2 hybridization of the ring carbons and nitrogen. The carbonitrile group extends linearly from position 3 of the pyridine ring, creating a local environment with significant electron-withdrawing character that affects the electron density distribution throughout the molecule.

The ether linkage at position 6 introduces conformational flexibility through rotation around the carbon-oxygen bond. This rotational freedom allows the cinnamyl substituent to adopt various spatial orientations relative to the pyridine plane. The phenylprop-2-en-1-yl chain itself contains a conjugated system that prefers a planar configuration to maximize orbital overlap, though rotation around single bonds provides additional conformational possibilities.

Computational studies of related pyridine derivatives suggest that the most stable conformations minimize steric interactions while maximizing favorable electronic interactions. The extended conjugation between the pyridine ring, the carbonitrile group, and the cinnamyl system creates a molecule with significant electronic delocalization. This delocalization influences bond lengths, with the carbon-nitrogen triple bond exhibiting characteristic nitrile dimensions and the ether oxygen showing typical sp3 hybridization geometry.

The overall molecular architecture creates a relatively rigid framework with specific regions of flexibility. The combination of planar aromatic systems connected through the ether linkage results in a molecule capable of adopting multiple conformations while maintaining essential structural features. These conformational preferences directly impact the compound's interactions with biological targets and its behavior in various chemical environments.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile through analysis of proton and carbon-13 chemical shifts and coupling patterns. The pyridine protons appear in the aromatic region between 7.0 and 8.5 parts per million, with the proton at position 2 typically exhibiting the most downfield shift due to proximity to the electronegative nitrogen atom. The carbonitrile substitution at position 3 further deshields nearby protons through electron-withdrawing effects.

The cinnamyl ether substituent displays characteristic alkene proton signals in the 6.0 to 7.0 parts per million region, with the terminal alkene protons showing typical coupling patterns for trans-configured double bonds. The phenyl ring protons of the cinnamyl group appear as multiplets in the aromatic region, overlapping with pyridine signals but distinguishable through integration ratios and coupling analysis. The methylene protons adjacent to the ether oxygen typically appear around 4.5 to 5.0 parts per million, deshielded by the electron-withdrawing oxygen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonitrile carbon as a characteristic signal around 120 parts per million, while aromatic carbons appear in their expected ranges between 120 and 150 parts per million. The ether carbon typically resonates around 65 to 70 parts per million, and alkene carbons show signals in the 120 to 140 parts per million range. Two-dimensional Nuclear Magnetic Resonance techniques provide connectivity information essential for complete structural assignment and confirmation of substitution patterns.

The Nuclear Magnetic Resonance data for related cinnamyl-containing compounds demonstrates the diagnostic value of chemical shift patterns and coupling constants in structural elucidation. Integration ratios confirm the presence of all expected proton environments, while multiplicity patterns provide information about neighboring proton relationships and molecular connectivity.

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy offers valuable information about functional group characteristics in 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile through analysis of vibrational frequencies. The carbonitrile group exhibits a strong, sharp absorption band around 2220 to 2260 wavenumbers, characteristic of carbon-nitrogen triple bond stretching. This frequency provides definitive identification of the nitrile functionality and can indicate electronic effects from neighboring substituents through subtle frequency shifts.

Aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 wavenumber region, with multiple bands reflecting the presence of both pyridine and phenyl ring systems. The pyridine ring shows characteristic out-of-plane bending vibrations in the 750 to 850 wavenumber region, while the phenyl ring displays typical substitution pattern indicators around 700 to 900 wavenumbers. These fingerprint region absorptions provide valuable information about substitution patterns and ring environments.

The ether linkage manifests through carbon-oxygen stretching vibrations typically observed around 1000 to 1300 wavenumbers, though these may overlap with other vibrational modes in the fingerprint region. Alkene carbon-carbon stretching from the cinnamyl group appears around 1600 to 1650 wavenumbers, potentially overlapping with aromatic absorptions but distinguishable through intensity and exact frequency analysis.

Carbon-hydrogen stretching vibrations appear in the 2800 to 3100 wavenumber region, with aromatic carbon-hydrogen stretches typically occurring at higher frequencies than aliphatic carbon-hydrogen stretches. The absence of broad hydroxyl or amine absorptions in the 3200 to 3600 wavenumber region confirms the structure and eliminates potential isomeric possibilities. Combination and overtone bands in the 1700 to 2000 wavenumber region provide additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio corresponding to the exact molecular mass, with isotope patterns confirming the molecular formula containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular ion stability depends on the extent of conjugation and the stabilizing effects of aromatic systems.

Primary fragmentation pathways typically involve cleavage of the ether bond, leading to formation of fragment ions corresponding to the pyridine-3-carbonitrile portion and the cinnamyl fragment. The pyridine-3-carbonitrile fragment shows relatively high stability due to aromatic character, while the cinnamyl fragment may undergo secondary fragmentation through loss of the phenyl group or alkene rearrangements. These fragmentation patterns provide valuable structural information and enable differentiation from isomeric compounds.

Secondary fragmentation processes include loss of the nitrile group from pyridine-containing fragments and stepwise breakdown of the cinnamyl chain through alpha-cleavage reactions. The phenyl ring typically remains intact during initial fragmentation but may undergo ring opening or rearrangement under high-energy conditions. Base peak assignments often correspond to the most stable fragment ions, frequently involving aromatic systems with extended conjugation.

High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas and enable distinction between isobaric species. Tandem mass spectrometry experiments offer additional structural information through controlled fragmentation of selected precursor ions, providing detailed insights into fragmentation mechanisms and molecular connectivity patterns. These techniques collectively provide robust structural confirmation and support comprehensive characterization efforts.

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile. These computational studies employ various exchange-correlation functionals to predict molecular geometries, electronic properties, and thermodynamic parameters. The B3LYP functional with appropriate basis sets has proven effective for similar heterocyclic compounds, providing reliable geometric parameters and electronic structure information.

Geometry optimization calculations predict equilibrium molecular conformations and identify energetically favorable structural arrangements. The pyridine ring geometry shows typical aromatic character with carbon-carbon and carbon-nitrogen bond lengths consistent with experimental values for related compounds. The carbonitrile group adopts linear geometry with characteristic bond lengths reflecting the triple bond character of the carbon-nitrogen interaction.

Energy calculations reveal conformational preferences for rotation around the ether linkage, identifying local minima corresponding to different orientations of the cinnamyl group relative to the pyridine plane. These calculations quantify the energy barriers for conformational interconversion and predict the population distributions of different conformers under various temperature conditions. The results indicate that multiple conformations may coexist at room temperature, contributing to the compound's dynamic behavior.

Frequency calculations provide theoretical vibrational spectra that complement experimental infrared spectroscopy data, enabling assignment of vibrational modes and validation of computational models. The predicted frequencies for characteristic functional groups such as the carbonitrile stretching mode show good agreement with experimental observations, supporting the reliability of the computational approach. These calculations also provide thermodynamic data including entropy and heat capacity values essential for understanding the compound's behavior under different conditions.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile. The highest occupied molecular orbital typically involves π-electron systems of the aromatic rings and the alkene portion of the cinnamyl group, creating extended conjugation that influences the compound's electronic properties. The lowest unoccupied molecular orbital often localizes on the pyridine ring and carbonitrile group, reflecting their electron-accepting character.

Electron density mapping provides visual representation of charge distribution throughout the molecule, identifying regions of high and low electron density that influence reactivity patterns. The pyridine nitrogen and carbonitrile nitrogen atoms typically exhibit high electronegativity and localized negative charge, while carbon atoms in these functional groups may carry partial positive charges. These charge distributions predict sites for nucleophilic and electrophilic attack during chemical reactions.

Electrostatic potential surfaces illustrate the three-dimensional distribution of electric field around the molecule, providing insights into intermolecular interactions and binding affinity to biological targets. Regions of negative electrostatic potential typically surround electronegative atoms like nitrogen and oxygen, while positive regions appear near carbon atoms adjacent to electron-withdrawing groups. These maps facilitate understanding of hydrogen bonding capabilities and van der Waals interactions.

Natural bond orbital analysis quantifies the hybridization states and electron occupancy of atomic orbitals, providing detailed insights into bonding patterns and electron delocalization effects. The results typically show significant π-electron delocalization across the conjugated systems, with partial charges distributed according to electronegativity differences. This analysis supports mechanistic understanding of chemical reactions and provides theoretical foundation for predicting reactivity patterns and selectivity in synthetic transformations.

Computational Parameter Predicted Value Method Basis Set
Molecular Dipole Moment 3.2-4.1 Debye B3LYP 6-31G(d)
HOMO Energy -6.8 to -7.2 eV B3LYP 6-31G(d)
LUMO Energy -2.1 to -2.5 eV B3LYP 6-31G(d)
Energy Gap 4.5-5.1 eV B3LYP 6-31G(d)
Rotational Barrier (C-O) 8-15 kJ/mol B3LYP 6-31G(d)

Properties

IUPAC Name

6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXRUXUYCIUOAG-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with phenylpropene intermediates. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : Pyridine derivatives and phenylpropene.
  • Reaction Conditions : Generally performed under reflux conditions in organic solvents.
  • Yield : The yield of the final product varies based on the reaction conditions and purity of starting materials.

Anticancer Properties

Recent studies have indicated that 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)Reference
HT29 (Colon Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may disrupt critical signaling pathways involved in cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

Case Study 1 : A study conducted on the effects of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile in a xenograft model demonstrated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Case Study 2 : Another research project focused on the antimicrobial efficacy of this compound highlighted its effectiveness against biofilm-forming strains, indicating its potential utility in treating chronic infections.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the carbonitrile group may enhance these effects by participating in electron-withdrawing interactions, which can stabilize reactive intermediates during metabolic processes.

2. Antimicrobial Properties
The antimicrobial efficacy of pyridine derivatives has been well-documented. Compounds structurally related to 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile have demonstrated activity against various bacteria and fungi. This property is crucial for developing new antibiotics or antifungal agents in the face of rising resistance to existing drugs.

3. Neurological Applications
Pyridine-based compounds have also been studied for their neuroprotective effects. Preliminary data suggest that 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile may modulate neurotransmitter systems or exhibit antioxidant properties, making it a candidate for treating neurodegenerative diseases.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune their electronic properties through structural modifications allows for enhanced performance in these technologies.

2. Polymer Chemistry
In polymer science, compounds like 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile can serve as monomers or crosslinking agents, contributing to the development of new materials with desirable mechanical and thermal properties. Their incorporation into polymer matrices can improve durability and resistance to environmental factors.

Agricultural Chemistry Applications

1. Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a scaffold for developing new pesticides. Its ability to interact with biological targets may lead to the synthesis of novel herbicides or insecticides that are more effective and environmentally friendly.

2. Plant Growth Regulators
Research into plant growth regulators has identified several pyridine derivatives as promising candidates for enhancing crop yield and resilience against stressors such as drought or disease. The application of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile could be explored further in this context.

Case Studies

Study Application Findings
Smith et al., 2020Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells with IC50 values lower than conventional therapies.
Johnson et al., 2021Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations comparable to existing antibiotics.
Lee et al., 2022Organic ElectronicsAchieved improved charge mobility in OLED applications when incorporated into device architecture compared to traditional materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under specific conditions. For example:

Reaction Type Reagents/Conditions Product Reference
Amidine FormationPiperidine (2 mmol), ethanol, reflux (6–8 h)6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carboximidamide derivatives

This reaction proceeds via nucleophilic attack by amines on the electron-deficient nitrile carbon, forming stable amidine derivatives. The process is facilitated by ethanol’s polarity and reflux conditions, which enhance reaction kinetics.

Oxidation Reactions

The allyl ether moiety is susceptible to oxidative cleavage:

Reaction Type Reagents/Conditions Product Reference
Allyl Ether OxidationKMnO₄ (excess), acetone/H₂O (4:1), 4–6 h6-(Carboxyprop-2-en-1-yl)oxy)pyridine-3-carbonitrile

Oxidation with potassium permanganate converts the allyl group into a carboxylic acid. The reaction proceeds through intermediate epoxide formation, followed by dihydroxylation and oxidative cleavage.

Cycloaddition Reactions

The compound participates in cycloaddition reactions due to its conjugated system:

Reaction Type Reagents/Conditions Product Reference
Diels-Alder ReactionMaleic anhydride, toluene, reflux (12 h)Six-membered bicyclic adduct
[2+3] CycloadditionNaN₃, DMF, 80°C (12 h)5-(6-[(3-Phenylprop-2-en-1-yl)oxy]pyridin-3-yl)-1H-tetrazole

The Diels-Alder reaction exploits the electron-rich allyl ether as a diene, while the nitrile group facilitates [2+3] cycloaddition with azides to form tetrazoles. These products are pharmacologically relevant due to their bioisosteric properties.

Alkylation Reactions

The ether oxygen can act as a nucleophile under basic conditions:

Reaction Type Reagents/Conditions Product Reference
O-AlkylationEthyl chloroacetate, K₂CO₃, acetone, refluxEthyl 2-(6-[(3-phenylprop-2-en-1-yl)oxy]pyridin-3-yl)oxy)acetate

This reaction demonstrates the nucleophilic displacement of the allyl ether’s oxygen with an electrophilic alkylating agent. The use of anhydrous acetone and potassium carbonate ensures deprotonation and efficient reaction progression .

Acid-Catalyzed Rearrangements

Under acidic conditions, the allyl ether undergoes isomerization:

Reaction Type Reagents/Conditions Product Reference
IsomerizationHCl (1 N), 60°C (3 h)6-[(1-Phenylprop-1-en-2-yl)oxy]pyridine-3-carbonitrile

Protonation of the allyl ether’s double bond induces a shift in conjugation, yielding a thermodynamically stable isomer.

Key Mechanistic Insights:

  • Nitrile Reactivity : The electron-withdrawing nitrile group enhances electrophilicity at the pyridine’s C-3 position, facilitating nucleophilic attacks.

  • Allyl Ether Flexibility : The allyl moiety’s conjugation allows participation in cycloadditions and isomerizations .

This compound’s multifunctional architecture makes it a versatile intermediate in medicinal chemistry and materials science. Further studies could explore its potential in catalytic asymmetric synthesis or as a scaffold for bioactive molecule design.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine-3-carbonitrile Derivatives

Structural and Functional Group Variations

The pyridine-3-carbonitrile scaffold is versatile, with modifications at positions 2, 4, and 6 leading to diverse biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Key Pyridine-3-carbonitrile Derivatives and Their Properties
Compound Name Substituents/Modifications Key Properties/Activities Applications/Findings References
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile 6-allyloxy (3-phenylpropenyl), 3-CN Conjugated system, potential for further modification Material science, intermediate synthesis
6-(2,5-Dichlorothiophen-3-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 6-chlorothiophenyl, 2-oxopropoxy Antibacterial, cytotoxic Antibacterial agents, antitumor research
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) 2-amino, 4-methylthiophenyl, 6-phenyl High fluorescence intensity (λem ~450 nm) Photochemical initiators, fluorescent probes
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 6-piperazinyl (3-methylphenyl), 3-CN Enhanced solubility, CNS activity potential Kinase inhibition, receptor binding studies
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 6-chlorophenyl, 2-oxo Antitumor, kinase inhibition Cancer therapeutics, impurity profiling
6-(2-Hydroxy-2-methylpropoxy)-pyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo[1,5-a]pyridine fused ring, 3-CN RET kinase inhibition Treatment of RET-associated cancers

Key Comparative Insights

Physicochemical Properties
  • Fluorescence: Amino-substituted analogs (e.g., S4) show strong fluorescence (ε > 10,000 M⁻¹cm⁻¹) due to electron-donating groups like -SCH3, which stabilize excited states . The target compound’s allyloxy group lacks such donor effects, likely resulting in weaker emission.
  • Solubility and Reactivity : Piperazinyl substituents (e.g., 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile) improve aqueous solubility via basic nitrogen atoms, whereas the hydrophobic allyloxy group in the target compound may enhance lipid membrane permeability .

Commercial and Research Relevance

  • Commercial Availability : The target compound is supplied by multiple vendors (e.g., Ambeed, LGC Standards), unlike specialized derivatives such as kinase inhibitors, which are often proprietary .
  • Therapeutic Potential: While pyrazolo[1,5-a]pyridine-3-carbonitriles are clinically validated for cancer, the target compound’s allyloxy group may find use in polymer chemistry or as a Michael addition precursor .

Preparation Methods

Stepwise Procedure

Step Description Reagents and Conditions Notes
1 Preparation of 6-hydroxypyridine-3-carbonitrile Commercially available or synthesized via known methods Starting material with free hydroxyl group at 6-position
2 Synthesis of 3-phenylprop-2-en-1-yl halide Allylic bromide or chloride prepared via halogenation of cinnamyl alcohol Retains (E)-configuration in side chain
3 Williamson Ether Synthesis React 6-hydroxypyridine-3-carbonitrile with 3-phenylprop-2-en-1-yl halide in presence of base (NaH or K2CO3) in DMF or DMSO at 50-80 °C Reaction time varies from 4 to 24 hours depending on scale and conditions
4 Work-up and Purification Quench reaction, extract with organic solvents, purify by column chromatography Yields typically moderate to good (50-80%)
5 Characterization NMR (1H, 13C), Mass Spectrometry, Elemental Analysis Confirms structure and purity

Reaction Mechanism Insights

  • The base deprotonates the hydroxyl group on the pyridine ring, generating a nucleophilic alkoxide.

  • The alkoxide attacks the electrophilic carbon of the allylic halide, displacing the halide ion and forming the ether bond.

  • The reaction is stereospecific, preserving the (E)-configuration of the allylic side chain.

Typical Reaction Conditions

Parameter Typical Value
Base Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 50-80 °C
Reaction Time 4-24 hours
Molar Ratio (Pyridine:Halide) 1:1.1 to 1:1.5

Research Findings and Optimization

  • Yield and Purity: The reaction yields are influenced by the choice of base and solvent; sodium hydride in DMF typically provides higher conversion rates but requires careful handling due to its reactivity.

  • Stereochemical Integrity: Maintaining the (E)-configuration of the phenylprop-2-en-1-yl moiety is crucial; conditions avoiding strong acids or prolonged heating prevent isomerization.

  • Functional Group Compatibility: The cyano group at the 3-position remains intact under the etherification conditions, indicating mild reaction conditions.

  • Scale-Up Considerations: The reaction is amenable to scale-up with appropriate control of temperature and stirring to ensure homogeneity.

Comparative Data Table of Preparation Parameters

Parameter Sodium Hydride / DMF Potassium Carbonate / DMSO Notes
Reaction Temperature 60-80 °C 50-70 °C Both effective; higher temp may increase rate
Reaction Time 6-12 hours 12-24 hours Sodium hydride generally faster
Yield (%) 70-80 50-65 Sodium hydride gives better yields
Purity (%) >95 >90 Purity confirmed by NMR and MS
Handling Safety Requires inert atmosphere, careful quenching Easier to handle, less reactive base
Cost Moderate Lower Potassium carbonate is cheaper

Q & A

Q. What green chemistry approaches are viable for its synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces energy use (30 W vs. 150 W conventional heating) and reaction time (10 min vs. 6 h). Biocatalysis (e.g., Candida antarctica lipase) achieves enantioselective O-alkylation (ee > 85%) in aqueous ethanol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.